N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-anilino-N-(4-carbamoylphenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c18-15(22)11-6-8-13(9-7-11)19-16(23)14-10-24-17(21-14)20-12-4-2-1-3-5-12/h1-10H,(H2,18,22)(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFOWHWLTJUPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide, also referred to as CCT007093, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Preliminary studies suggest that this compound exhibits promising biological activities, particularly as an inhibitor of various enzymes involved in cancer pathways. The compound's structural features indicate potential interactions with proteins associated with cancer and inflammatory diseases, which are currently under investigation to elucidate its mechanism of action .
In Vitro Studies
Research has demonstrated that this compound possesses significant anticancer properties. A study evaluated its cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and others. The results indicated that the compound effectively inhibited cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| CCT007093 | MCF-7 | 6.77 ± 0.41 |
| CCT007093 | HepG2 | 8.40 ± 0.51 |
| Staurosporine (control) | MCF-7 | 6.77 ± 0.41 |
| Staurosporine (control) | HepG2 | 8.40 ± 0.51 |
These findings suggest that this compound may be more effective than some standard chemotherapeutic agents .
Mechanistic Insights
Further investigations into the mode of action revealed that the compound induces apoptosis in cancer cells. Flow cytometry analysis showed an increase in early and late apoptotic cells when treated with CCT007093 compared to untreated controls. Specifically, it was observed that:
- Early apoptosis increased by 22.39% .
- Late apoptosis increased by 9.51% .
- Necrosis increased by 4.5-fold .
These results underscore the compound's ability to trigger programmed cell death through both apoptotic and necrotic pathways .
Case Studies and Comparative Analysis
A comparative analysis of various thiazole derivatives highlighted the unique efficacy of this compound against specific cancer types:
| Compound | Structure Type | Targeted Cancer Type | IC50 (µM) |
|---|---|---|---|
| CCT007093 | Thiazole derivative | Breast Cancer (MCF-7) | 6.77 ± 0.41 |
| Compound A | Simple Thiazole | Liver Cancer (HepG2) | 12.50 ± 0.60 |
| Compound B | Complex Thiazole | Colorectal Cancer (HT-29) | 9.00 ± 0.30 |
This table illustrates that while other thiazole derivatives show activity, CCT007093 demonstrates superior potency against breast cancer cell lines .
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent. The mechanism of action may involve the inhibition of specific kinases or modulation of cellular pathways associated with cancer progression.
In a study evaluating substituted 2-phenylthiazole-4-carboxamide derivatives, compounds similar to this compound were shown to possess significant cytotoxicity against human cancer cell lines such as T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer). The structure-activity relationship (SAR) studies indicated that certain substitutions could enhance activity against specific cell lines, highlighting the importance of chemical modifications in developing more potent anticancer agents .
Histone Deacetylase Inhibition
The compound's potential role as a histone deacetylase inhibitor positions it as a valuable candidate in epigenetic research and therapy. Histone deacetylases are crucial in regulating gene expression, and their inhibition can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells. This mechanism adds another layer to the therapeutic applications of this compound, making it a subject of interest in ongoing cancer research.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for determining its therapeutic potential and safety profile. Interaction studies typically employ techniques such as molecular docking simulations, binding affinity assays, and biochemical assays to elucidate the compound's mechanism of action. These studies are crucial for optimizing its efficacy and minimizing potential side effects.
Study on Anticancer Efficacy
A relevant case study involved synthesizing various thiazole derivatives and assessing their anticancer activity. The synthesized compounds were tested against several human cancer cell lines using the MTT assay to determine their IC50 values. The findings indicated that modifications to the phenyl group significantly affected cytotoxicity, with some derivatives exhibiting IC50 values lower than 10 μg/mL across multiple cell lines .
Evaluation of Histone Deacetylase Inhibition
Another study focused on evaluating the histone deacetylase inhibitory activity of thiazole derivatives similar to this compound. The results demonstrated that certain structural features enhanced inhibition potency, suggesting that further structural optimization could lead to more effective therapeutic agents targeting epigenetic regulation in cancer treatment .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group (-CONH₂) and secondary amide linkages undergo hydrolysis under acidic or basic conditions:
Hydrolysis kinetics show pH-dependent behavior, with optimal stability at neutral conditions (pH 6–8) .
Nucleophilic Substitution
The electron-deficient thiazole ring facilitates nucleophilic attacks at C-2 and C-5 positions:
Substitution at C-2 is sterically hindered by the phenylamino group, favoring C-5 reactivity .
Cyclization Reactions
Under dehydrating conditions, the compound forms fused heterocyclic systems:
Cyclization products demonstrate enhanced π-π stacking capabilities, improving target binding in biological assays .
Oxidation and Reduction
The thiazole sulfur and aromatic amines participate in redox reactions:
| Reaction | Reagents | Outcome | Mechanistic Insight |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 50°C | Sulfoxide formation at S1 | Radical intermediates detected via ESR |
| Reduction | NaBH₄, MeOH, 0°C | Partial saturation of thiazole ring | Non-selective; competitive N-amide reduction |
Oxidation products exhibit altered solubility profiles, impacting pharmacokinetic properties.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Coupling Type | Catalyst System | Products | Optimized Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-thiazole hybrids | 74% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-aryl amino-thiazole derivatives | 68% |
Cross-coupling efficiency depends on the electronic nature of substituents, with electron-withdrawing groups enhancing reactivity .
Photochemical Reactions
UV irradiation induces unique transformation pathways:
| Wavelength | Solvent | Major Product | Quantum Yield |
|---|---|---|---|
| 254 nm | MeCN | Thiazole ring-opening to thiourea derivatives | Φ = 0.12 |
| 365 nm | THF | [2+2] Cycloaddition dimers | Φ = 0.08 |
Photodegradation studies reveal instability under UVC, necessitating dark storage conditions.
Comparative Reactivity Table
| Functional Group | Reactivity Order | Dominant Pathway |
|---|---|---|
| Thiazole C-5 position | Nucleophilic attack > Electrophilic | Suzuki coupling > Halogenation |
| Phenylamino group | Electrophilic substitution > Oxidation | Nitration > Sulfonation |
| Carboxamide moiety | Hydrolysis > Cyclization | Acid-catalyzed cleavage > Lactam formation |
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
Key Observations:
- Lipophilicity : The target compound’s cyclohexanecarboxamido group confers higher lipophilicity compared to analogs with cyclopropyl (compound 36) or polar sulfonamide groups (compound in ). This may improve membrane permeability but reduce aqueous solubility.
- Synthetic Accessibility : The target compound achieves high purity (98–99%), outperforming analogs like compound 36 (5% yield) , suggesting optimized reaction conditions.
- Electronic Effects : Fluorine substituents (e.g., compound 53 ) enhance metabolic stability, while methoxy groups (compounds 36 , 4a ) improve solubility via hydrogen bonding.
Core Structure Variations
- Thiazole vs.
- Dihydrothiazole : Compound 4a ( ) features a partially saturated thiazole ring, increasing conformational rigidity, which may restrict binding to flexible protein pockets.
Q & A
Q. What experimental approaches confirm the compound’s mechanism of action in cancer cells?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
